molecular formula C18H15FN2O B2550054 2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 941972-53-8

2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No. B2550054
CAS RN: 941972-53-8
M. Wt: 294.329
InChI Key: NLERHXRVAZSIGX-UHFFFAOYSA-N
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Description

Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. They are known for their various biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of pyridazinones consists of a six-membered ring with two nitrogen atoms. The specific structure of “2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one” would include additional functional groups attached to the pyridazinone core .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one” would depend on its specific structure. Pyridazinones generally have good solubility and stability due to their aromatic nature .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyridazinones depends on their specific structure and the biological target they interact with. Some pyridazinones have been found to exhibit anticancer activity by inhibiting certain enzymes .

Safety and Hazards

The safety and hazards associated with “2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The study of pyridazinones is an active area of research due to their various biological activities. Future research could focus on synthesizing new pyridazinone derivatives and studying their properties and activities .

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-13-6-8-14(9-7-13)17-10-11-18(22)21(20-17)12-15-4-2-3-5-16(15)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLERHXRVAZSIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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